(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE

Description

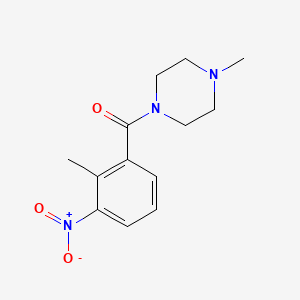

“(2-Methyl-3-nitrophenyl)(4-methylpiperazino)methanone” is a synthetic organic compound featuring a methanone core bridged between a 2-methyl-3-nitrophenyl aromatic ring and a 4-methylpiperazino group.

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-10-11(4-3-5-12(10)16(18)19)13(17)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDOSXHNWUATAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanone group can participate in nucleophilic substitution reactions, where the piperazine ring can be replaced by other nucleophiles.

Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Reduction: (2-METHYL-3-AMINOPHENYL)(4-METHYLPIPERAZINO)METHANONE.

Substitution: Various substituted methanone derivatives depending on the nucleophile used.

Oxidation: (2-METHYL-3-NITROPHENYL)(4-CARBOXYLPIPERAZINO)METHANONE.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Properties:

- The compound exhibits promising pharmacological activities, particularly as an inhibitor in various biological pathways. Its structure suggests potential interactions with key enzymes and receptors, making it a candidate for drug development targeting diseases such as cancer and neurological disorders.

Case Studies:

- A study indicated that derivatives of nitrophenyl compounds, including similar structures to (2-Methyl-3-nitrophenyl)(4-methylpiperazino)methanone, have been evaluated for their effectiveness against neoplastic diseases and inflammatory conditions. These compounds showed significant inhibition of cell proliferation in vitro and in vivo models, suggesting their utility in therapeutic applications .

Biological Studies

Mechanism of Action:

- The compound may function as an enzyme inhibitor, affecting metabolic pathways associated with disease progression. For example, it could inhibit catechol-O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism .

Research Findings:

- Investigations into similar nitrophenyl derivatives have revealed their ability to modulate neurotransmitter levels, which could be beneficial in treating conditions like Parkinson's disease. The modulation of dopamine levels through such compounds has been documented in several pharmacological studies .

Material Science

Synthesis of Novel Materials:

- The unique chemical structure of this compound allows for its use as a building block in the synthesis of advanced materials. It can be incorporated into polymers or liquid crystals that exhibit specific optical or electronic properties.

Applications in Industry:

Mechanism of Action

The mechanism of action of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of the target compound with three structurally related piperazino-methanones:

Key Observations :

- Piperazine Modifications : The 4-methylpiperazine group in all compounds improves solubility in polar solvents compared to unsubstituted piperazines.

- Biological Relevance : The benzothiazole derivative () and thiazolidinedione analog () highlight how aromatic substituents direct applications (e.g., antimicrobial vs. metabolic regulation).

Stability and Reactivity Trends

- Thermal Stability : The pyrrole-containing compound () exhibits a high predicted boiling point (434.5°C), likely due to strong intermolecular π-π stacking.

- Acid-Base Behavior : The target compound’s piperazine group (pKa ~7–9 for analogous compounds) suggests pH-dependent solubility, critical for drug formulation.

Biological Activity

The compound (2-Methyl-3-nitrophenyl)(4-methylpiperazino)methanone is a member of the class of compounds known as Mannich bases, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C13H16N4O3. The presence of the nitrophenyl and piperazine moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has shown to induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. In vitro studies revealed that derivatives of this compound can inhibit cell proliferation effectively, with IC50 values indicating potent activity against various cancer types .

- Case Study : A study involving a related compound indicated that it suppressed tumor growth in mice models, highlighting its potential as an anticancer agent. The compound's efficacy was attributed to its ability to interfere with specific signaling pathways involved in cell survival and proliferation .

Antibacterial Activity

The antibacterial properties of Mannich bases have been extensively documented. The specific compound under discussion has shown promising results against several bacterial strains:

- Activity Spectrum : It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 mg/mL .

- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity:

- Efficacy Against Fungi : Preliminary studies indicate effectiveness against common fungal pathogens, although specific MIC values remain to be fully characterized.

Research Findings and Data Tables

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 7.4 μM | Induction of apoptosis |

| Antibacterial | Staphylococcus aureus | 8 mg/mL | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | TBD | Disruption of membrane integrity |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of (2-methyl-3-nitrophenyl)(4-methylpiperazino)methanone?

Methodological Answer:

- Multi-Step Synthesis : Use a modular approach, starting with the preparation of the 4-methylpiperazine moiety and subsequent coupling with the 2-methyl-3-nitrobenzoyl chloride. Intermediate purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) is critical to avoid side reactions .

- Catalytic Conditions : Employ coupling reagents like HATU or DCC in anhydrous DMF under nitrogen to enhance amide bond formation efficiency. Monitor reaction progress via TLC (Rf ~0.5 in dichloromethane/methanol 9:1) .

- Purification : Recrystallization from ethanol/water (80:20) improves purity (>95%) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 4-methylpiperazine ring (δ ~2.3 ppm for N–CH) and nitro group (δ ~8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: ~330.16 m/z) validates molecular weight .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and guide experimental design?

Methodological Answer:

- Computational Setup : Use B3LYP/6-311++G(d,p) level in Gaussian or ORCA to calculate ground-state geometry, HOMO-LUMO gaps, and dipole moments. Compare with experimental UV-Vis and fluorescence data .

- Reactivity Insights : DFT-derived electrostatic potential maps identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity in functionalization reactions .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Error Analysis : Cross-validate DFT functionals (e.g., B3LYP vs. M06-2X) to assess exchange-correlation errors in nitro group interactions .

- Experimental Calibration : Perform controlled kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates, identifying outliers for further computational scrutiny .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Binding Assays : Use radioligand displacement assays (e.g., -labeled antagonists) to measure affinity for serotonin or dopamine receptors, given the 4-methylpiperazine pharmacophore .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., 5-HT receptor PDB: 6WGT), prioritizing residues within 4 Å of the methanone group .

Q. How to design crystallization experiments for X-ray diffraction analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.